molecular formula C18H16N6O B14953128 N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14953128
M. Wt: 332.4 g/mol
InChI Key: CHDMEHBZPLPLKJ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a benzodiazole, pyridine, and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE: Similar structure but with a different substituent on the pyrazole ring.

    N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-METHYLBENZAMIDE: Contains a benzamide group instead of a carboxamide.

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of benzodiazole, pyridine, and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N6O/c25-18(16-11-15(23-24-16)12-5-3-4-9-19-12)20-10-8-17-21-13-6-1-2-7-14(13)22-17/h1-7,9,11H,8,10H2,(H,20,25)(H,21,22)(H,23,24)

InChI Key

CHDMEHBZPLPLKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=NN3)C4=CC=CC=N4

Origin of Product

United States

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